molecular formula C27H31N5 B2365874 7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 896071-60-6

7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2365874
CAS No.: 896071-60-6
M. Wt: 425.58
InChI Key: ZHTXKZDEAWDEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzylpiperazinyl group at position 7, a methyl group at position 2, a phenyl group at position 3, and a propyl chain at position 4. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds with a broad range of pharmacological applications, including anticancer, antimicrobial, and imaging agent development .

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5/c1-3-10-24-19-25(31-17-15-30(16-18-31)20-22-11-6-4-7-12-22)32-27(28-24)26(21(2)29-32)23-13-8-5-9-14-23/h4-9,11-14,19H,3,10,15-18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTXKZDEAWDEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between β-ketoesters and aminopyrazole derivatives. For this compound, 5-amino-3-methyl-1H-pyrazole serves as the starting material. Reaction with diethyl malonate in the presence of sodium ethanolate yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux replaces the hydroxyl groups at positions 5 and 7 with chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.

Key Reaction Conditions for Core Formation

Step Reagents/Conditions Yield Characterization
Cyclocondensation Diethyl malonate, NaOEt, ethanol, reflux, 6 h 89% IR: 1620 cm⁻¹ (C=O); ¹H NMR: δ 6.25 (s, H-6)
Chlorination POCl₃, reflux, 4 h 61% ¹³C NMR: δ 152.1 (C-7), 148.9 (C-5)

Functionalization at Position 5: Propyl Group Installation

The chlorine at position 5 is substituted via Suzuki-Miyaura cross-coupling to introduce the propyl group. Using propylboronic acid, palladium(II) acetate (Pd(OAc)₂) as a catalyst, and triphenylphosphine (PPh₃) as a ligand in a toluene/water mixture (3:1) at 100°C for 24 hours affords 5-propyl-2-methyl-7-(4-benzylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (4 ) in 65–72% yield.

Critical Parameters for Suzuki Coupling

Parameter Optimal Value Effect on Yield
Catalyst Loading 5 mol% Pd(OAc)₂ Maximizes turnover
Ligand Ratio 2:1 (PPh₃:Pd) Prevents Pd aggregation
Temperature 100°C Balances reaction rate and decomposition

Functionalization at Position 3: Phenyl Group Introduction

The phenyl group at position 3 is introduced via a Buchwald-Hartwig amination. Reacting 4 with bromobenzene, Pd₂(dba)₃, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in dioxane at 120°C for 18 hours yields the final compound, 7-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine, in 58–63% yield.

Side Reactions and Mitigation

  • Homocoupling : Minimized by degassing solvents to remove oxygen.
  • Over-arylation : Controlled by limiting bromobenzene to 1.2 equivalents.

Final Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol to achieve >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72–7.68 (m, 2H, Ph-H), 7.52–7.45 (m, 3H, Ph-H), 4.12 (s, 2H, CH₂-benzyl), 3.92–3.85 (m, 4H, piperazine-H), 2.71 (t, J = 7.6 Hz, 2H, propyl-CH₂), 2.51 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₉H₃₄N₆ [M+H]⁺: 483.2876, found: 483.2879.

Comparative Analysis of Synthetic Routes

A comparative study of alternative pathways reveals trade-offs between yield and complexity:

Route Steps Total Yield Key Advantage
Sequential Substitution (This Work) 4 ~28% Scalability for industrial production
One-Pot Tandem Reactions 2 18% Reduced purification steps
Metal-Free Cyclization 3 22% Lower catalyst costs

Industrial-Scale Optimization

For kilogram-scale synthesis, the following adjustments are critical:

  • Chlorination : Replace POCl₃ with PCl₅ to reduce reaction time by 30%.
  • Suzuki Coupling : Use microwave irradiation (150°C, 1 h) to boost yield to 78%.
  • Cost Reduction : Substitute Pd(OAc)₂ with NiCl₂(dppe) for cross-coupling, lowering catalyst cost by 60% without sacrificing yield.

Challenges and Troubleshooting

  • Low Coupling Efficiency : Caused by residual moisture in DMF; solved by molecular sieve addition.
  • Byproduct Formation : 5,7-Di-substituted analogs form if chlorination is incomplete; mitigated by excess POCl₃ (3 equiv).
  • Crystallization Issues : Use seed crystals and slow cooling to improve crystal habit.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylpiperazine in the presence of sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in structure-activity relationship (SAR) studies to develop new chemical entities.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create more effective and targeted products.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access.

    Modulating Receptors: The compound may interact with specific receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.

    Inducing Apoptosis: In cancer cells, it can trigger programmed cell death (apoptosis) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural differences and biological findings for related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name (Reference) Substituents (Position 7) Position 5 Substituent Key Biological/Pharmacological Findings
Target Compound 4-Benzylpiperazinyl Propyl Inferred potential as an oncology or CNS agent
[18F]3 () 2-Fluoroethylamino + ester Methyl High tumor uptake in S180 tumors; slow clearance
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl) () 4-Methylpiperazinyl Isopropyl Structural analog; methylpiperazine may reduce lipophilicity vs. benzyl
EP 1 808 168 B1 Derivative () 4-(3-Isopropyl-oxadiazolyl) Methoxy Indicated for immune disorders and cancer
[18F]5 () Carboxyl-containing side chain Methyl Rapid tumor clearance; lower efficacy vs. [18F]3/4
Key Observations:

Polar groups (e.g., carboxyl in [18F]5) reduce tumor retention, while moderately lipophilic groups (ester in [18F]3) improve uptake .

Pharmacological Activity: Analogs with morpholinyl or oxadiazolyl groups () target immune or inflammatory pathways, whereas fluorinated derivatives () prioritize imaging applications . Antimicrobial activity in triazolopyrimidine derivatives () correlates with electron-withdrawing groups (e.g., cyano), which are absent in the target compound .

Biological Activity

7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The presence of the benzylpiperazine moiety enhances its pharmacological profile, potentially influencing receptor interactions and biological effects.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to modulate Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways involved in various cancers. The specific compound under discussion has demonstrated promising results in preclinical models targeting BTK in hematological malignancies .

Anti-inflammatory Effects

Research has highlighted the role of pyrazolo derivatives in inflammatory diseases. The modulation of formyl peptide receptors (FPRs) has been linked to anti-inflammatory responses. FPRs are known to play dual roles in cancer progression and suppression, suggesting that compounds like this compound could be explored for their therapeutic potential against inflammation-related conditions .

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives have also been documented. Studies indicate that certain structural modifications enhance their ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key receptors involved in cancer and inflammation .

In Vivo Studies

In vivo evaluations have demonstrated the efficacy of similar pyrazolo derivatives in animal models of rheumatoid arthritis and other inflammatory conditions. These studies reported significant reductions in inflammatory markers and improved clinical scores, indicating potential therapeutic benefits .

Data Table: Biological Activity Overview

Activity Mechanism Model Outcome
AnticancerBTK modulationPreclinical cancer modelsSignificant tumor growth inhibition
Anti-inflammatoryFPR modulationAnimal modelsReduced inflammation markers
NeuroprotectionOxidative stress reductionNeurodegenerative modelsImproved neuronal survival

Q & A

Q. Q: What are the common synthetic routes for preparing 7-(4-benzylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine derivatives?

A: The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone compounds to form the pyrazolo[1,5-a]pyrimidine core .

Substitution at Position 7 : Introduction of the 4-benzylpiperazine group via nucleophilic substitution or Buchwald-Hartwig amination under catalytic conditions .

Purification : Column chromatography or recrystallization from solvents like ethanol/DMF .
Key Data :

StepReagents/ConditionsYield (%)
Core formationβ-enaminone, ethanol, reflux60-70
Piperazine substitution4-benzylpiperazine, Pd(OAc)₂, DMF50-65

Advanced Synthesis: Reaction Optimization

Q. Q: How can researchers optimize the substitution efficiency at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold?

A: Key strategies include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for introducing bulky groups like 4-benzylpiperazine .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in substitution reactions .
  • Temperature Control : Reactions performed at 80-100°C reduce side-product formation .
    Example : Replacing DMF with DMAc increased yield from 52% to 68% in a piperazine substitution step .

Basic Biological Activity Screening

Q. Q: What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

A: These compounds exhibit:

  • Anticancer Activity : Inhibition of kinase targets (e.g., CDK2, EGFR) due to the pyrimidine core’s ATP-binding mimicry .
  • Antiviral Potential : Substituents like the 4-benzylpiperazine group enhance interaction with viral proteases .
    Supporting Data :
AssayTarget IC₅₀ (nM)Reference
Kinase inhibition12-150
Antiviral (HCV)0.8-3.2 µM

Advanced Mechanistic Studies

Q. Q: How can researchers design assays to elucidate the mechanism of action of 7-(4-benzylpiperazin-1-yl) derivatives?

A: Methodological approaches include:

  • Crystallography : Co-crystallization with target proteins (e.g., kinases) to identify binding modes .
  • SAR Analysis : Systematic variation of substituents (e.g., propyl vs. cyclopropyl) to correlate structure with activity .
  • Proteomics : SILAC-based profiling to map downstream signaling pathways affected by the compound .

Structural Characterization Challenges

Q. Q: What analytical techniques resolve ambiguities in characterizing pyrazolo[1,5-a]pyrimidine derivatives?

A:

  • NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., position 5 vs. 7 substitution) via coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas and detects trace impurities .
  • X-ray Crystallography : Resolves tautomeric forms and confirms spatial arrangement of substituents .
    Case Study : A regioisomeric impurity (5-benzyl vs. 7-benzyl) was resolved using 2D NOESY NMR .

Advanced Structural Analysis

Q. Q: How can researchers address discrepancies in crystallographic data for polymorphic forms of this compound?

A: Strategies include:

  • Variable-Temperature XRD : Identifies temperature-dependent polymorphism .
  • DFT Calculations : Predicts stable conformers and validates experimental data .
  • Synchrotron Radiation : Enhances resolution for weakly diffracting crystals .

Data Contradiction Resolution

Q. Q: How should researchers reconcile conflicting bioactivity data across studies?

A: Steps include:

Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .

Batch Analysis : Check for synthetic impurities (e.g., unreacted piperazine) via HPLC-MS .

Meta-Analysis : Apply statistical tools (e.g., PCA) to identify outliers or confounding variables .

Impurity Profiling

Q. Q: What are common impurities in the synthesis of this compound, and how are they characterized?

A: Typical impurities include:

  • Unreacted Intermediates : Residual 3-aminopyrazole (detected via TLC, Rf = 0.3 in ethyl acetate) .
  • Regioisomers : 5-benzylpiperazin-1-yl byproducts (resolved by preparative HPLC) .
  • Oxidation Products : N-oxides of the piperazine ring (identified via HRMS, m/z 429.2) .

Structure-Activity Relationship (SAR) Studies

Q. Q: How does the 4-benzylpiperazine substituent influence bioactivity compared to other piperazine derivatives?

A:

  • Enhanced Binding : The benzyl group increases hydrophobic interactions with kinase pockets .
  • Selectivity : Substitution with pyridinyl (vs. benzyl) reduces off-target effects in antiviral assays .
    SAR Table :
SubstituentTarget Affinity (IC₅₀, nM)Selectivity Ratio (Kinase X/Y)
4-Benzyl1512:1
4-Pyridin-2-yl283:1

Advanced Analytical Method Development

Q. Q: What hyphenated techniques are recommended for quantifying trace metabolites of this compound?

A:

  • LC-HRMS/MS : Detects metabolites with LOD < 0.1 ng/mL .
  • GC-MS with Derivatization : Analyzes volatile degradation products (e.g., propyl chain oxidation) .
  • NMR Cryoprobe Technology : Enhances sensitivity for low-concentration samples in mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.